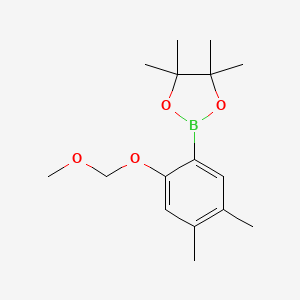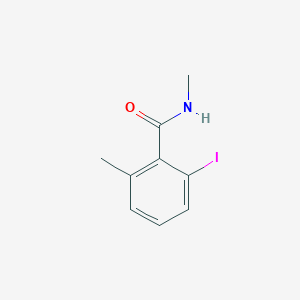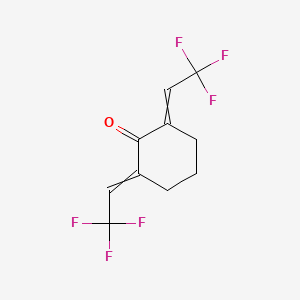
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine is a compound that belongs to the class of imidazolium salts It is characterized by the presence of mesityl groups and a trimethylsilyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine typically involves the reaction of mesityl-substituted imidazole with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Mesityl-imidazole+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other imidazole derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The mesityl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimesityl-2-imidazolidinone
- 1,3-Dimesityl-2-imidazolium chloride
- 1,3-Dimesityl-2-imidazolidine
Uniqueness
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical characteristics.
Eigenschaften
Molekularformel |
C24H33N3Si |
|---|---|
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
1,3-bis(2,4,6-trimethylphenyl)-N-trimethylsilylimidazol-2-imine |
InChI |
InChI=1S/C24H33N3Si/c1-16-12-18(3)22(19(4)13-16)26-10-11-27(24(26)25-28(7,8)9)23-20(5)14-17(2)15-21(23)6/h10-15H,1-9H3 |
InChI-Schlüssel |
DHUDFVWUSDYRSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=N[Si](C)(C)C)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


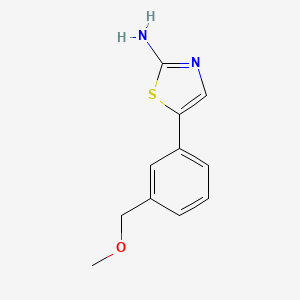
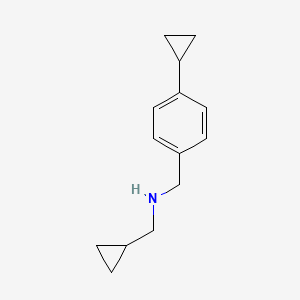
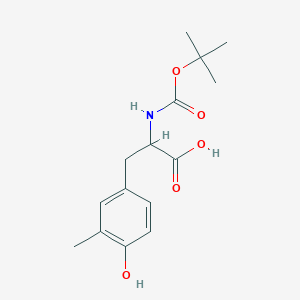

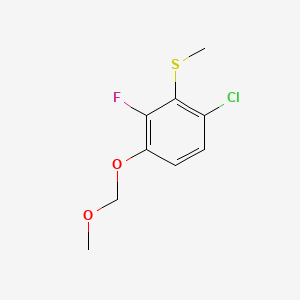
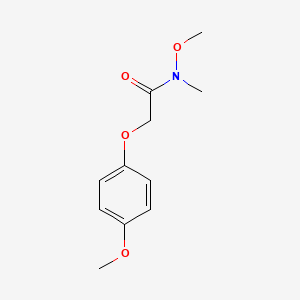
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
